

A Comparative Performance Analysis of Bismuth and Tin in Low-Temperature Solders

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For researchers, scientists, and drug development professionals seeking to understand the nuanced performance of low-temperature solders, this guide provides an objective comparison between **bismuth**-containing and tin-containing alloys. Supported by experimental data, this document delves into the mechanical properties, thermal fatigue resistance, and wetting behavior of these critical materials in electronic assembly.

The demand for low-temperature soldering solutions is driven by the increasing use of thermally sensitive components and substrates in modern electronics. Among the various lead-free options, **bismuth** (Bi) and tin (Sn) based alloys are prominent contenders. This guide offers a detailed performance comparison to aid in material selection for specific research and development applications.

Executive Summary of Performance

Bismuth-containing solders, particularly the eutectic Sn58Bi alloy, are characterized by their very low melting point (138°C), which is significantly lower than traditional tin-lead (Sn-Pb) and many tin-based lead-free solders. This allows for reduced thermal stress on components during assembly. In terms of mechanical strength, Sn58Bi generally exhibits higher tensile and shear strength at room temperature compared to Sn63Pb37. However, this increased strength is often accompanied by lower ductility, a critical consideration in applications subjected to mechanical shock or vibration.

Tin-based low-temperature solders, often alloys of tin with elements like zinc (Zn) and **bismuth**, offer a range of melting points and mechanical properties. While they may have



higher melting points than Sn58Bi, they can provide improved ductility. The performance of any solder is not intrinsic to its composition alone but is also heavily influenced by factors such as the substrate finish, flux used, and the reflow profile.

Data Presentation: A Quantitative Comparison

The following tables summarize key performance indicators for representative **bismuth**- and tin-based low-temperature solders, with the traditional Sn63Pb37 solder included as a baseline for comparison.

Table 1: Mechanical Properties of Selected Solder Alloys

Solder Alloy	Compositio n	Melting Point (°C)	Tensile Strength (MPa)	Shear Strength (MPa)	Elongation (%)
Bismuth- Based					
Sn58Bi	58% Bi, 42% Sn	138	~55 - 76[1]	~43	~30 - 45
Sn42Bi57.6A g0.4	42% Sn, 57.6% Bi, 0.4% Ag	139	~62	-	~25
Tin-Based (Low-Temp)					
Sn-8Zn-3Bi	89% Sn, 8% Zn, 3% Bi	~191-199	~60[2]	-	<20[2]
Baseline					
Sn63Pb37	63% Sn, 37% Pb	183	~31 - 54[3][4]	~37[3]	~37 - 48[4]

Table 2: Wetting and Thermal Fatigue Performance







| Solder Alloy | Substrate | Wetting Force (mN) | Wetting Time (s) | Thermal Fatigue Life (Cycles to Failure) | | :--- | :--- | :--- | :--- | :--- | | **Bismuth**-Based | | | | | | Sn58Bi | Cu | Lower than Sn63Pb37 | Generally longer than Sn63Pb37 | Comparable or superior to SAC305 in some studies[5][6] | | Tin-Based (Low-Temp) | | | | | | Sn-8Zn-3Bi | Cu | - | - | - | | Baseline | | | | | Sn63Pb37 | Cu | Higher than Sn-Bi | Generally shorter than Sn-Bi | - |

Note: The data presented is a synthesis from multiple sources and can vary based on specific experimental conditions.

Experimental Protocols

To ensure the validity and reproducibility of solder performance data, standardized experimental protocols are crucial. Below are detailed methodologies for the key experiments cited in this guide.

Shear Strength Test (Based on JIS Z3198-7:2003)

The shear strength of solder joints on chip components is a critical measure of their mechanical integrity.

- Test Specimen Preparation:
 - A chip component is soldered to a designated test substrate using the solder paste under evaluation.
 - The soldering process (reflow profile) is controlled and recorded.
 - The test board is securely fixed in a holder.
- Test Procedure:
 - A shear tool (jig) is positioned perpendicular to the substrate and at the center of the chip component's side.[7]
 - The gap between the shear tool and the substrate is set to a maximum of 1/4 of the specimen's thickness.[8]



- A compressive load is applied to the side of the component at a constant speed, typically between 5 mm/min and 30 mm/min.[7][8]
- The force is applied until the component is sheared off the substrate.
- Data Collection and Analysis:
 - The maximum force recorded during the test is taken as the shear strength.[7]
 - The failure mode (e.g., fracture within the solder, at the intermetallic layer, or pad lifting) is observed and recorded, often using a stereoscopic microscope.[7]

Thermal Cycling Test (Based on IPC-9701)

Thermal cycling tests are performed to evaluate the fatigue life of solder joints under temperature fluctuations.

- Test Vehicle Preparation:
 - Test boards are assembled with relevant surface mount components (e.g., BGAs, chip resistors) using the solder alloys being compared.
 - Daisy-chained components are often used to allow for continuous monitoring of electrical resistance.
- Test Procedure:
 - The assembled test vehicles are placed in a thermal cycling chamber.
 - The chamber cycles between specified high and low temperatures. A common profile is
 -40°C to +125°C.[9]
 - The temperature ramp rate is controlled, typically not exceeding 20°C/minute to avoid thermal shock.[10]
 - Dwell times at the temperature extremes are set, often between 10 to 15 minutes, to allow for stress relaxation.[11][12]



- The test is run for a predetermined number of cycles or until a specified failure criterion is met.
- Data Collection and Analysis:
 - The electrical resistance of the daisy chains is monitored continuously or at set intervals.
 - A failure is typically defined as a significant increase in resistance (e.g., a 20% increase)
 or an electrical open.[12]
 - The number of cycles to failure for each joint is recorded, and the data is often analyzed using Weibull statistics to determine the characteristic life (η) and failure distribution.

Wetting Balance Test (Based on IEC 60068-2-69)

The wetting balance test provides a quantitative measure of the solderability of a component lead or substrate.

- Specimen and Solder Preparation:
 - The test specimen (e.g., a component lead or a coupon of the substrate material) is cleaned and a standard flux is applied.[13]
 - A solder bath of the alloy being tested is maintained at a specified temperature, typically 30-50°C above the solder's liquidus temperature.
- Test Procedure:
 - The fluxed specimen is suspended from a sensitive force transducer.
 - The solder bath is raised to immerse the specimen to a predetermined depth at a controlled speed.
 - The vertical forces acting on the specimen are continuously measured over a set period.
- Data Collection and Analysis:
 - A wetting curve (force vs. time) is generated.

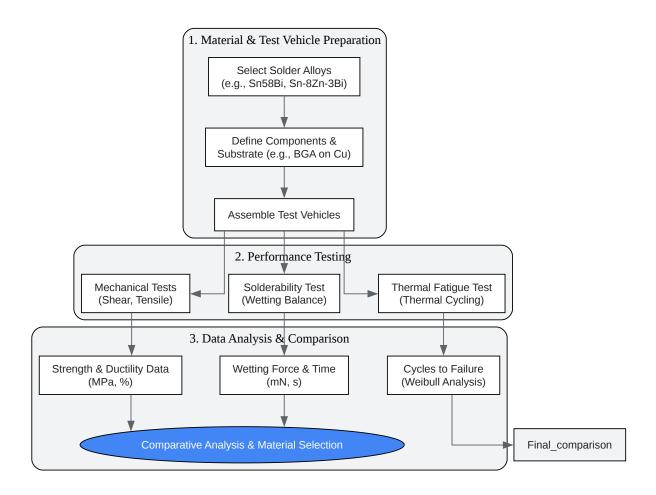


- Key parameters are extracted from the curve:
 - to (Time to zero force): The time taken for the wetting force to overcome the buoyancy force. A shorter to indicates faster wetting.
 - F_max (Maximum wetting force): The peak force achieved, indicating the extent of wetting. A higher F_max is generally better.
- These parameters are used to compare the wetting performance of different solder alloys.

Visualizing the Process: Diagrams

To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

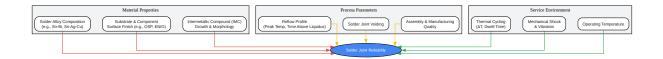




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Caption: Experimental workflow for solder performance evaluation.





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